2-(Piperidin-4-yl)pyridine
Overview
Description
2-(Piperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(piperidin-4-yl)pyridine, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives interact with their targets to exert their therapeutic effects . For instance, some piperidine derivatives have been found to inhibit certain enzymes or receptor activities, leading to their therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been found to affect various biochemical pathways depending on their specific targets . For example, some piperidine derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Result of Action
The effects of piperidine derivatives can vary widely depending on their specific targets and modes of action . For example, some piperidine derivatives have been found to have anticancer effects, potentially by inhibiting the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-4-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are involved in cancer cell proliferation . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing their normal function and leading to reduced cancer cell growth.
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways by inhibiting key kinases, leading to altered gene expression and disrupted cellular metabolism. Additionally, it has shown potential in modulating cell signaling pathways involved in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of specific kinases by binding to their active sites, which prevents the phosphorylation of downstream targets . This inhibition disrupts signaling pathways that are crucial for cell survival and proliferation. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic profile for safe and effective use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, its localization to the nucleus can impact gene expression, while its presence in the cytoplasm can affect signaling pathways . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)pyridine typically involves the reaction of 4-chloropyridine with piperidine under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems and real-time monitoring can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridines and piperidines in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine or piperidine rings.
Substitution: Various substituted pyridine and piperidine derivatives.
Scientific Research Applications
2-(Piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
2-(Piperidin-4-yl)benzene: A compound with a similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-(Piperidin-4-yl)pyridine is unique due to its combined structural features of both pyridine and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and application.
Properties
IUPAC Name |
2-piperidin-4-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNQCSIGNRPHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438829 | |
Record name | 2-(Piperidin-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30532-37-7 | |
Record name | 2-(4-Piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30532-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Piperidin-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-4-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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